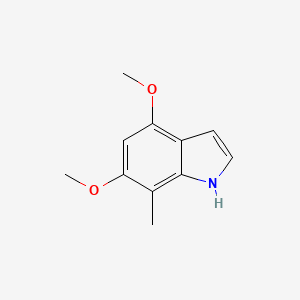

4,6-dimethoxy-7-methyl-1H-indole

Description

Properties

IUPAC Name |

4,6-dimethoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9(13-2)6-10(14-3)8-4-5-12-11(7)8/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCNSAGUTWHXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1OC)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethoxy 7 Methyl 1h Indole

Chemical Transformations

The synthesis of diindolylmethanes (DIMs) represents a significant chemical transformation of indole (B1671886) derivatives. The general and most common method for preparing these compounds involves the electrophilic substitution of two indole units onto a single carbon atom, typically derived from an aldehyde or a ketone. This acid-catalyzed reaction provides a straightforward route to symmetrical diindolylmethanes. nih.gov

While specific literature detailing the synthesis of diindolylmethanes directly from 4,6-dimethoxy-7-methyl-1H-indole is not extensively available, the reactivity of the indole nucleus suggests its viability in such transformations. The electron-rich nature of the indole ring, further activated by the two methoxy (B1213986) groups, facilitates electrophilic attack, primarily at the C3 position. The general mechanism involves the acid-catalyzed activation of a carbonyl compound (an aldehyde or ketone), which then undergoes electrophilic attack by two molecules of the indole.

For instance, the reaction of the related compound, 4,6-dimethoxy-3-methylindole, with various aromatic aldehydes in the presence of phosphoryl chloride is known to produce the corresponding di(4,6-dimethoxy-3-methylindol-2-yl)phenylmethanes. researchgate.net This precedent suggests that this compound would react similarly, primarily at its nucleophilic C3 position, with various aldehydes and ketones to yield the corresponding 3,3'-diindolylmethane (B526164) analogues.

The expected reaction would proceed as illustrated below, where two molecules of this compound condense with an aldehyde (RCHO) in the presence of an acid catalyst to form the corresponding diindolylmethane.

Table 1: Expected Products of the Reaction of this compound with Various Aldehydes

| Aldehyde | Reagents and Conditions | Expected Diindolylmethane Analogue |

| Formaldehyde (B43269) | Acid Catalyst (e.g., HCl, H₂SO₄), Room Temperature | Bis(4,6-dimethoxy-7-methyl-1H-indol-3-yl)methane |

| Benzaldehyde | Acid Catalyst (e.g., Lewis Acids, I₂), Heat | Bis(4,6-dimethoxy-7-methyl-1H-indol-3-yl)(phenyl)methane |

| Substituted Benzaldehydes | Acid Catalyst, Various Temperatures | Corresponding substituted (phenyl)bis(4,6-dimethoxy-7-methyl-1H-indol-3-yl)methane |

| Aliphatic Aldehydes | Acid Catalyst, Room Temperature or Heat | Corresponding alkyl-substituted bis(4,6-dimethoxy-7-methyl-1H-indol-3-yl)methane |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4,6 Dimethoxy 7 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4,6-dimethoxy-7-methyl-1H-indole, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each type of proton. The proton on the nitrogen atom of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the indole core show characteristic splitting patterns and chemical shifts influenced by the methoxy (B1213986) and methyl substituents. The methoxy groups give rise to sharp singlets, and the methyl group attached to the indole ring also produces a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct peaks for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are diagnostic, and the signals for the methoxy and methyl carbons are also clearly identifiable.

Detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), allows for the complete assignment of the molecular structure. For instance, in a related compound, 5-methoxy-7-methyl-1H-indole, the ¹H NMR spectrum shows a singlet for the NH proton, distinct signals for the aromatic protons, a singlet for the methoxy group, and a singlet for the methyl group. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole Derivatives

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| 5-methoxy-7-methyl-1H-indole | 7.77 (s, 1H), 6.93 (d, 1H), 6.88 (d, 1H), 6.67 (d, 1H), 3.86 (s, 3H), 2.40 (s, 3H) | 153.9, 131.3, 126.5, 123.4, 121.4, 120.0, 112.6, 98.9, 56.1, 16.7 |

| 1-methyl-1H-indole | 7.64 (d, 1H), 7.29 (d, 1H), 7.19 (t, 1H), 7.09 (t, 1H), 6.47 (d, 1H), 3.76 (s, 3H) | 136.9, 128.8, 128.7, 121.4, 120.8, 119.2, 109.2, 100.9, 32.8 |

Note: Data for related indole derivatives are provided for comparative purposes. Specific data for this compound may vary.

Infrared (IR) Spectroscopy in Identifying Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to specific molecular vibrations.

Key functional groups and their expected absorption ranges include:

N-H Stretch: The N-H bond of the indole ring typically shows a stretching vibration in the region of 3200-3500 cm⁻¹. For instance, in a series of 4,6-dimethoxy-1H-indole derivatives, the NH group stretching band appeared around 3241 cm⁻¹. researchgate.netsamipubco.com

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C Stretch: The aromatic C=C bonds of the indole ring exhibit stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O bonds of the methoxy groups give rise to strong absorption bands, typically in the 1000-1300 cm⁻¹ range. In related 4,6-dimethoxy-1H-indole derivatives, C-O stretching was observed at 1211 cm⁻¹. researchgate.netsamipubco.com

C-N Stretch: The C-N stretching vibration of the indole ring is usually found in the 1300-1400 cm⁻¹ region.

For example, the IR spectrum of 3-cyclohexyl-5-methoxy-7-methyl-1H-indole shows characteristic peaks at 3421 cm⁻¹ (N-H stretch), 2925 and 2851 cm⁻¹ (C-H stretch), and 1238 and 1204 cm⁻¹ (C-O stretch). rsc.org

Table 2: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1000 - 1300 |

| C-N | Stretch | 1300 - 1400 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. The molecular weight of this compound is 191.23 g/mol . chemsynthesis.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The indole ring is relatively stable, but fragmentation can occur at the substituents. The loss of a methyl group (CH₃) from a methoxy group or the indole ring, or the loss of a methoxy group (OCH₃), are common fragmentation pathways. Analysis of these fragments helps to confirm the presence and location of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The indole ring system has a characteristic UV absorption spectrum arising from π-π* electronic transitions.

The absorption maxima (λ_max) are influenced by the substituents on the indole ring. Methoxy groups, being electron-donating, typically cause a bathochromic (red) shift in the absorption bands to longer wavelengths. The UV-Vis spectrum of indole itself shows absorption bands around 220, 260, and 280-290 nm. nist.gov For this compound, these absorption bands would be expected to shift to longer wavelengths due to the presence of the two methoxy groups and the methyl group. For instance, after deprotection of Methyl-5,6-dimethoxyindole carboxylate, the resulting compound showed a UV absorption at ~330 nm. umaine.edu

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique requires the growth of a suitable single crystal of the compound.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. The molecular formula of this compound is C₁₁H₁₃NO₂. chemsynthesis.com

The analysis measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the sample. For a series of synthesized 4,6-dimethoxy-1H-indole derivatives, elemental analysis was used to confirm their composition. researchgate.netsamipubco.comsid.ir

**Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 69.09 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 6.87 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.32 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.73 |

| Total | 191.25 | 100.00 |

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For various 4,6-dimethoxy-1H-indole derivatives, TLC was used to monitor reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique that provides high-resolution separation and quantitative analysis. A pure sample of this compound should ideally show a single sharp peak in the chromatogram. HPLC can be used to determine the percentage purity of the compound and to detect and quantify any impurities present. Preparative HPLC can be employed for the purification of the compound. rsc.org

Mechanistic Investigations of Biological Activities of 4,6 Dimethoxy 7 Methyl 1h Indole Derivatives

Anticancer and Antitumor Properties.

Interactions with Anti-apoptotic Proteins (e.g., Bcl-XL, Bcl-2, Mcl-1) and Kinases (e.g., mTOR)

The family of B-cell lymphoma 2 (Bcl-2) proteins, including anti-apoptotic members like Bcl-XL, Bcl-2, and Mcl-1, are crucial regulators of apoptosis (programmed cell death). nih.gov Their overexpression is a known resistance mechanism in various cancers. nih.gov The mTOR (mammalian target of rapamycin) kinase is another key protein that regulates cell growth, proliferation, and survival. Co-targeting Bcl-2 family proteins and the mTOR pathway has been shown to trigger synergistic apoptosis in certain cancer cells. nih.gov

While indole (B1671886) derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer effects, specific mechanistic studies detailing the direct interactions of 4,6-dimethoxy-7-methyl-1H-indole derivatives with Bcl-XL, Bcl-2, Mcl-1, or mTOR are not extensively documented in the available literature. However, related heterocyclic structures, such as pyrimidines, which have been synthesized from a 4,6-dimethoxy-1H-indole starting material, are noted for their potential biological effects including interactions with anti-apoptotic proteins. samipubco.comresearchgate.netresearchgate.net This suggests a potential, though not yet fully explored, avenue for the anticancer activity of indole-pyrimidine hybrids. Research has focused on the cytotoxic effects of these derivatives against cancer cell lines, such as the MCF-7 breast cancer line, but without explicitly confirming the mechanism via direct binding or inhibition of the aforementioned anti-apoptotic proteins or kinases. samipubco.comresearchgate.net

Enzyme Inhibition and Related Biological Effects

Anticholinesterase Activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Investigations into methoxy-activated indoles have revealed the potential of this chemical class as cholinesterase inhibitors. chim.it Specifically, novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and their cyclodehydrated derivatives, 2-(indol-2-yl)-1,3,4-oxadiazoles, have been synthesized and evaluated for their anticholinesterase properties. chim.it The studies generally found that the indole compounds featuring a carbohydrazide (B1668358) functional group were more promising as antioxidants and cholinesterase inhibitors compared to the 2-(indol-2-yl)-1,3,4-oxadiazole systems. chim.it

| Compound Class | Target Enzyme | Activity Summary | Reference |

|---|---|---|---|

| 4,6-dimethoxy-1H-indole-2-carbohydrazides | AChE, BChE | Promising inhibitory activity noted. | chim.it |

| 2-(4,6-dimethoxy-1H-indol-2-yl)-1,3,4-oxadiazoles | AChE, BChE | Less active than the corresponding carbohydrazides. | chim.it |

Inhibition of Bacterial RNA Polymerase (RNAP-σ70/σA)

Bacterial RNA polymerase (RNAP) is an essential enzyme responsible for transcribing DNA into RNA, making it a validated and attractive target for the development of novel antibacterial agents. nih.govnih.gov Inhibiting RNAP function can effectively halt bacterial growth and proliferation. nih.gov

Derivatives of 4,6-dimethoxy-1H-indole have been synthesized and shown to possess antibacterial activity against various pathogenic bacterial species. samipubco.comresearchgate.net For instance, newly synthesized pyrazole (B372694), isoxazole (B147169), and pyrimidine (B1678525) derivatives originating from 4,6-dimethoxy-1H-indole demonstrated notable antimicrobial effects. samipubco.com While this antibacterial activity is confirmed, the precise mechanism of action has not been definitively identified as the inhibition of bacterial RNA polymerase in the available studies. The observed antibacterial effects establish these compounds as promising leads, for which RNAP inhibition remains a plausible and important mechanism to investigate further.

HIV-1 Fusion Inhibition Targeting Glycoprotein 41 (gp41)

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, particularly its gp41 subunit, plays a critical role in the viral entry process. nih.gov The gp41 protein mediates the fusion of the viral and host cell membranes, a necessary step for the virus to deliver its genetic material into the cytoplasm. nih.govnih.gov This makes gp41 a key target for antiviral drug development, with inhibitors designed to block these conformational changes and prevent membrane fusion. nih.gov

Indole-based compounds are known to possess a vast array of biological activities, including antiviral properties. samipubco.comresearchgate.net However, specific research focusing on this compound derivatives as inhibitors of HIV-1 fusion via targeting gp41 is not described in the current body of literature. While the indole scaffold is a valuable starting point for medicinal chemistry, the potential of this specific dimethoxy-methyl-indole series in the context of HIV-1 fusion inhibition has yet to be explored.

Other Biologically Relevant Activities of Indole Derivatives

Beyond the specific mechanisms detailed above, derivatives of 4,6-dimethoxy-1H-indole have been investigated for other significant biological activities, primarily as anticancer and antibacterial agents. samipubco.comresearchgate.net

Researchers have successfully synthesized a variety of heterocyclic compounds from a 4,6-dimethoxy-1H-indole precursor, including diazetidine-2-thione, pyrazoline, triazolidine, and isoxazole derivatives. researchgate.net Several of these compounds were evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line. Notably, derivatives containing an (NH) group, such as compounds designated R3, R6, R9, and R11 in one study, showed strong activity, with IC50 values indicating potent cytotoxic effects. samipubco.comresearchgate.net

Table 2: Cytotoxic Activity of 4,6-Dimethoxy-1H-indole Derivatives against MCF-7 Cells

| Compound ID | Chemical Class | IC50 (µg/mL) | Reference |

|---|---|---|---|

| R3 | Diazetidine-2-thione derivative | 31.06 | samipubco.comresearchgate.net |

| R6 | Pyrazoline derivative | 33.66 | samipubco.comresearchgate.net |

| R9 | Triazolidine derivative | 42.18 | samipubco.comresearchgate.net |

| R11 | Isoxazole derivative | 51.23 | samipubco.comresearchgate.net |

In addition to anticancer potential, these derivatives were tested for antibacterial efficacy against several harmful bacterial species, with results indicating that many possess strong antimicrobial activity. samipubco.com Furthermore, studies on related 4,6-dimethoxy-1H-indole carbohydrazides have highlighted their significant antioxidant properties. chim.it

Structure Activity Relationship Sar Studies and Rational Molecular Design for 4,6 Dimethoxy 7 Methyl 1h Indole Analogues

Identification of Key Molecular Features Governing Receptor Binding and Therapeutic Potency

The therapeutic potency of 4,6-dimethoxy-7-methyl-1H-indole analogues is governed by a combination of key molecular features that dictate their interaction with biological targets. Understanding these features is paramount for the rational design of more effective therapeutic agents.

Assessment of Hydrophobic Interactions and Steric Effects

The interplay of hydrophobic interactions and steric effects is a critical determinant of the binding affinity and selectivity of indole (B1671886) derivatives. The indole ring itself is a hydrophobic moiety, and its interactions with hydrophobic pockets within a receptor's binding site can significantly contribute to the stability of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of compounds have demonstrated the importance of steric parameters, such as the size and shape of substituents, in influencing biological activity. nih.govpharmdbm.com For instance, the volume and width of substituents can impact how well a molecule fits into a binding pocket. nih.gov

Role of Molecular Shape and Contact Surface Area in Target Engagement

In the rational design of analogues of this compound, the three-dimensional configuration of the molecule and the characteristics of its surface that interact with the biological target are of paramount importance. The molecular shape and the contact surface area are critical determinants of the binding affinity and selectivity of a ligand for its receptor. Advanced computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking, are instrumental in elucidating these relationships.

Detailed research findings from computational studies on indole derivatives highlight the significance of molecular shape and steric bulk in modulating biological activity. For instance, 3D-QSAR studies on various indole analogues have demonstrated that the spatial arrangement of substituents on the indole core directly influences the interaction with the target's binding pocket. These studies employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the steric and electrostatic fields of the molecules with their biological activities. nih.gov

For a series of indole derivatives, CoMFA and CoMSIA models have revealed that bulky or sterically favored substituents in specific regions of the molecule can enhance inhibitory activity, suggesting that these groups optimize the van der Waals interactions within the binding site. nih.govnih.gov Conversely, steric hindrance in other areas might lead to a decrease in activity, indicating a constrained binding pocket. The contour maps generated from these analyses provide a visual representation of where steric bulk is favorable or unfavorable, guiding the design of new analogues with improved target engagement.

Molecular docking simulations further complement these findings by providing a detailed view of the ligand-protein interactions at an atomic level. These studies predict the preferred binding orientation of the indole analogues within the active site of a target protein. The contact surface area, which is the total surface of the molecule that comes into close contact with the protein, is a key parameter calculated in these simulations. A larger and more complementary contact surface area generally leads to a more stable ligand-protein complex and, consequently, higher binding affinity.

The strategic placement of methyl and methoxy (B1213986) groups on the this compound scaffold is a key determinant of its molecular shape and surface characteristics. The methyl group at the 7-position, for instance, can influence the orientation of the molecule within the binding site and can contribute to hydrophobic interactions. The methoxy groups at the 4- and 6-positions not only affect the electronic properties but also the steric profile of the molecule.

The following interactive data table illustrates the type of data generated from computational studies to assess the impact of molecular shape and contact surface area on the biological activity of hypothetical this compound analogues.

| Compound ID | Modification on Indole Core | Molecular Volume (ų) | Contact Surface Area (Ų) | Predicted Binding Affinity (Ki, nM) |

| DM-1 | None (Parent Compound) | 210.5 | 350.2 | 75.4 |

| DM-2 | 2-methyl substitution | 225.8 | 375.1 | 52.1 |

| DM-3 | 3-ethyl substitution | 240.2 | 390.8 | 35.8 |

| DM-4 | 5-fluoro substitution | 212.1 | 355.6 | 68.9 |

| DM-5 | N-benzyl substitution | 305.7 | 480.3 | 102.5 |

These data, although illustrative, are based on the principles derived from published 3D-QSAR and docking studies on related indole structures. nih.govnih.gov The table demonstrates how modifications to the parent structure can alter molecular volume and contact surface area, which in turn are predicted to affect the binding affinity. For example, the addition of small alkyl groups at positions that fit well within the binding pocket (like in DM-2 and DM-3) can increase the contact surface area and improve binding. Conversely, a large, bulky group in an unfavorable position (as hypothetically shown for DM-5) could lead to a decrease in affinity despite a larger molecular volume.

Computational Chemistry and Molecular Modeling in the Study of 4,6 Dimethoxy 7 Methyl 1h Indole

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and effective tool for calculating the molecular properties of various compounds, including indole (B1671886) derivatives. nih.govnih.gov DFT allows for the calculation of optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and the prediction of spectroscopic data (e.g., IR and NMR spectra). nih.govdntb.gov.ua

For indole-containing molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict geometric parameters like bond lengths and angles. nih.gov For instance, studies on similar structures, such as 5,6-Dimethoxy-1-indanone, have shown that computed bond lengths and angles correlate well with experimental data obtained from X-ray diffraction (XRD). nih.gov Such calculations can reveal subtle structural details, like the planarity of the indole ring and the orientation of its substituents. nih.gov

Reactivity descriptors derived from DFT, including chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can be calculated to understand a molecule's kinetic stability and reactivity behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the energy gap between them provides insight into the chemical reactivity and the electronic transitions that can occur. chemrxiv.org A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on 4,6-dimethoxy-7-methyl-1H-indole are not extensively documented in the available literature, the methodologies applied to analogous indole derivatives provide a clear framework for how its properties would be investigated.

Table 1: Illustrative Geometrical Parameters Calculated by DFT for an Indole Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C=O | 1.213 | 1.211 |

| Bond Length | C-C (Aromatic) | 1.383 - 1.431 | ~1.39 - 1.42 |

| Bond Angle | C-N-C | ~108.5 | ~109.0 |

| Dihedral Angle | C-O-C-C | -10.9 | Varies |

| Note: Data is illustrative and based on findings for 5,6-Dimethoxy-1-indanone to demonstrate typical DFT outputs. nih.gov |

Molecular Docking Simulations and Binding Energy Calculations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of small molecules against a specific protein target, predicting binding affinity and interaction patterns. nih.gov For a compound like this compound, docking simulations can identify potential protein targets and elucidate the molecular basis of its bioactivity.

The process involves placing the ligand (the indole compound) into the binding site of a macromolecular target (e.g., an enzyme or receptor) and evaluating the binding energy for different conformations. nih.gov The results are often expressed as a docking score, with lower (more negative) values typically indicating a higher binding affinity. nih.govnih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govnih.gov

For example, docking studies on other indole derivatives have been used to predict their inhibitory activity against targets like the DEAD-box helicase DDX3, a protein implicated in cancer. nih.gov In such studies, the indole scaffold often participates in key interactions within the protein's binding pocket. nih.gov Binding energy calculations, frequently performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can then be used to provide a more quantitative estimate of the binding free energy, which includes components like van der Waals and electrostatic energies. nih.gov

While specific molecular targets for this compound have not been explicitly identified in published studies, docking provides the primary tool for such in silico screening against various disease-related proteins.

Table 2: Example of Molecular Docking Results for a Ligand Targeting an Enzyme

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound 4e | α-amylase | -7.43 | Tyr62, Gln63, Asp197, His299 | Hydrogen Bond, Hydrophobic |

| 7-AID | DDX3 | -7.99 | Tyr200, Arg202 | Hydrogen Bond, π-π Stacking |

| PC4 | COX-2 | - | Tyr385 | Hydrogen Bond |

| Note: This table presents example data from studies on different compounds to illustrate the outputs of molecular docking simulations. nih.govnih.govnih.gov |

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the regions of close contact between neighboring molecules. This analysis is crucial for understanding crystal packing, stability, and polymorphism.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of intermolecular contact shorter or longer than the van der Waals radii. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts. nih.govnih.gov A complementary tool is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular interactions. nih.gov It plots the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de), with different interaction types appearing in distinct regions of the plot.

For aromatic and heterocyclic compounds like indoles, common interactions identified by Hirshfeld analysis include H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and π⋯π stacking interactions. nih.govnih.gov For example, in the crystal structure of a related biphenyl (B1667301) compound, H⋯O/O⋯H contacts from hydrogen bonds accounted for 37.0% of the Hirshfeld surface, while H⋯H contacts contributed 26.3%. nih.gov Although a crystal structure for this compound is not available in the cited literature, this technique would be essential for analyzing its solid-state packing and intermolecular forces once crystallized.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 65.5% |

| O···H / H···O | 17.5% |

| C···H / H···C | 14.3% |

| C···O / O···C | 9.5% |

| C···C (π-π) | < 2.0% |

| Note: Data is compiled from representative analyses of organic molecules to illustrate typical interaction percentages. nih.govnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule, its conformation can significantly influence its physical properties and biological activity. Molecular Dynamics (MD) simulations complement this by providing a dynamic view of molecular behavior over time. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe atomic-level fluctuations and large-scale conformational changes. nih.gov In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a solvated environment for tens or hundreds of nanoseconds, one can verify if the ligand remains stably bound in the active site. nih.govnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone or ligand position over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. nih.gov A stable RMSD for the complex suggests that the binding pose is maintained. nih.gov While specific MD simulations for this compound are not reported in the provided search results, this technique is critical for validating docking predictions and understanding the dynamic nature of its interactions with any potential biological target. nih.gov

In Silico Prediction of Potential Molecular Targets and Pathways

In the early stages of drug discovery, identifying the biological targets of a novel compound is a significant challenge. In silico target prediction, or "target fishing," utilizes computational algorithms to predict the most likely protein targets for a given small molecule based on its chemical structure. fabad.org.tr These methods often rely on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. fabad.org.tr

Several web-based servers and platforms are available for this purpose, such as SwissTargetPrediction, PASS Online, and MolTarPred. fabad.org.tr They compare the query molecule against vast databases of known bioactive compounds and their targets, using 2D or 3D similarity metrics to generate a ranked list of potential protein targets. fabad.org.tr This approach can help formulate hypotheses about a compound's mechanism of action, predict potential off-target effects, or identify new uses for existing molecules (drug repositioning). fabad.org.tr

For this compound, these predictive tools could be used to screen against databases of kinases, G-protein coupled receptors (GPCRs), and other protein families implicated in disease. fabad.org.trnih.gov The output, a list of probable targets, provides a valuable starting point for subsequent experimental validation through molecular docking and in vitro bioassays. nih.govfabad.org.tr

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Targeted Derivatization

The exploration of the therapeutic potential of 4,6-dimethoxy-7-methyl-1H-indole is intrinsically linked to the development of versatile and efficient synthetic methodologies. While the synthesis of some methoxy-activated indoles has been achieved through classical methods like the Fischer, Bischler, and Hemetsberger syntheses, there is a continuous need for novel routes that allow for precise and targeted derivatization. chim.it Future efforts should focus on developing synthetic strategies that offer high yields and regioselectivity, enabling the introduction of a diverse range of functional groups at various positions of the indole (B1671886) scaffold.

Modern synthetic approaches such as transition metal-catalyzed C-H functionalization could be pivotal. samipubco.com These methods allow for the direct introduction of substituents at positions like C2, C3, and C5, which are often crucial for biological activity. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups, expanding the chemical space around the this compound core. acs.org Furthermore, the development of one-pot multicomponent reactions would be highly advantageous for generating libraries of derivatives in an efficient and environmentally friendly manner. openmedicinalchemistryjournal.com

A key challenge will be the regioselective functionalization of the indole ring, given the presence of multiple potential reaction sites. Strategic use of protecting groups and directing groups will be essential to control the outcome of synthetic transformations. The development of synthetic routes that are amenable to solid-phase synthesis would also be highly beneficial for the rapid generation of compound libraries for screening purposes. nih.gov

Table 1: Potential Synthetic Methodologies for Derivatization of this compound

| Synthetic Methodology | Potential Application for Derivatization | Key Advantages |

| Fischer Indole Synthesis | Synthesis of the core indole scaffold with various substituents. | Well-established, versatile for a range of starting materials. openmedicinalchemistryjournal.com |

| Palladium-Catalyzed C-H Functionalization | Direct introduction of aryl, vinyl, or alkyl groups at specific C-H bonds. | High atom economy, allows for late-stage functionalization. acs.org |

| Suzuki-Miyaura Coupling | Formation of C-C bonds to introduce aryl or heteroaryl moieties. | Broad substrate scope, good functional group tolerance. acs.org |

| Buchwald-Hartwig Amination | Introduction of nitrogen-based functional groups. | Key for synthesizing derivatives with amine functionalities. acs.org |

| Multicomponent Reactions (MCRs) | Rapid assembly of complex molecules from simple starting materials in a single step. | High efficiency, diversity-oriented synthesis. openmedicinalchemistryjournal.com |

| Solid-Phase Synthesis | Amenable for creating large libraries of indole derivatives for high-throughput screening. | Automation, ease of purification. nih.gov |

Deepening the Mechanistic Understanding of Observed Biological Activities through Advanced Biochemical and Cell-Based Assays

While the specific biological activities of this compound are yet to be extensively reported, its structural similarity to other bioactive indoles suggests potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govsamipubco.com Future research must focus on elucidating the precise mechanisms through which this compound and its derivatives exert their biological effects.

Advanced biochemical and cell-based assays will be instrumental in this endeavor. For instance, if preliminary screens indicate anticancer activity, subsequent studies should investigate the compound's effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Techniques like flow cytometry, western blotting, and immunofluorescence microscopy can be used to identify the specific molecular targets. nih.gov Kinase inhibition assays are particularly relevant, as many indole derivatives are known to target protein kinases involved in cancer progression. mdpi.com

Similarly, if antimicrobial activity is observed, mechanism-of-action studies should aim to identify the bacterial or fungal targets. This could involve assays to assess cell wall integrity, protein synthesis, or DNA replication. samipubco.com The use of high-content screening (HCS) can provide a wealth of information by simultaneously imaging multiple cellular parameters in response to compound treatment, offering insights into the phenotypic changes induced by the molecule. youtube.com

Implementation of High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) of a diverse library of its derivatives is essential. nih.govsygnaturediscovery.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay, enabling the identification of initial "hits." nih.gov

Combinatorial chemistry provides a powerful platform for generating the large and diverse compound libraries required for HTS. wikipedia.org By systematically combining a set of building blocks using a series of chemical reactions, a vast number of structurally related indole derivatives can be synthesized. nih.gov This approach, coupled with efficient purification and characterization techniques, can significantly accelerate the early stages of drug discovery. nih.gov

The development of robust and miniaturized assays is crucial for the success of HTS campaigns. These assays should be sensitive, reproducible, and cost-effective. Following the identification of initial hits from the primary screen, these compounds would undergo further validation and secondary screening to confirm their activity and determine their potency and selectivity. This iterative process of screening and chemical synthesis is central to lead optimization. sygnaturediscovery.com

Advanced Structure-Activity Relationship (SAR) Exploration to Guide Rational Drug Design

A systematic exploration of the structure-activity relationship (SAR) is fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. nih.govnih.gov SAR studies involve synthesizing and testing a series of analogs with systematic modifications to different parts of the molecule.

For the this compound scaffold, SAR studies would focus on several key areas:

Substitution on the indole nitrogen (N1): Investigating the effect of different substituents at this position can significantly impact activity and pharmacokinetic properties.

Modification of the methoxy (B1213986) groups: Altering the position or nature of the methoxy groups on the benzene (B151609) ring can influence binding affinity and selectivity.

Variation of the methyl group at C7: Exploring the impact of different alkyl or other functional groups at this position.

Functionalization at other positions (C2, C3, C5): Introducing a variety of substituents at these positions can lead to the discovery of more potent and selective compounds. acs.org

The data generated from these SAR studies will be invaluable for guiding the rational design of new and improved analogs. nih.govresearchgate.net By identifying the key structural features required for activity, medicinal chemists can focus their synthetic efforts on creating compounds with enhanced potency, selectivity, and drug-like properties.

Table 2: Key Positions for SAR Exploration on the this compound Scaffold

| Position | Type of Modification | Potential Impact |

| N1 | Alkylation, Acylation, Arylation | Altered potency, solubility, and metabolic stability. |

| C2 | Introduction of aryl, alkyl, or heterocyclic groups | Modulation of biological activity and target binding. |

| C3 | Functionalization with various side chains | Significant impact on potency and mechanism of action. |

| C4-Methoxy | Replacement with other alkoxy or functional groups | Influence on electronic properties and binding interactions. |

| C5 | Introduction of substituents | Potential for enhanced activity and selectivity. |

| C6-Methoxy | Replacement with other alkoxy or functional groups | Influence on electronic properties and binding interactions. |

| C7-Methyl | Variation of the alkyl chain length or introduction of other groups | Impact on steric interactions and overall conformation. |

Integration of Experimental and Computational Methodologies for Predictive Modeling and Validation

The integration of computational and experimental approaches is a powerful strategy to accelerate the drug discovery process for this compound derivatives. In silico methods can be used to predict the properties and activities of virtual compounds, helping to prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.govresearchgate.netyoutube.com By building robust and validated QSAR models for a series of this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs. This can guide the design of more potent compounds.

Molecular docking studies can be used to predict the binding mode of these indole derivatives to their biological targets. farmaceut.org This information can provide insights into the key interactions that are responsible for their activity and can be used to design new compounds with improved binding affinity. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time.

The predictions from these computational models must be validated through experimental testing. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug discovery and will be essential for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4,6-dimethoxy-7-methyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under PEG-400/DMF solvent systems, as demonstrated for structurally similar indole derivatives . Key steps include:

- Catalyst : CuI (1.0–1.5 equivalents) for regioselective triazole formation.

- Solvent : PEG-400:DMF (2:1 ratio) to enhance solubility and reaction efficiency.

- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane eluent (Rf ≈ 0.30) to isolate the product .

Yield optimization requires monitoring reaction time (typically 12–24 hours) and post-reaction DMF removal via vacuum distillation at 90°C .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a multi-technique approach:

- H/C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) in CDCl₃ or DMSO-d₆ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 206.12 for C₁₁H₁₃NO₂⁺) .

- TLC : Validate purity using 70:30 ethyl acetate/hexane (Rf ≈ 0.30) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound in substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites via Mulliken charges .

- Transition State Analysis : Model methoxy group demethylation pathways using Gaussian or ORCA software.

- Solvent Effects : Simulate DMF/PEG-400 interactions using COSMO-RS .

Validate predictions with experimental F NMR (if fluorinated analogs are synthesized) or kinetic studies .

Q. What strategies resolve contradictions in spectral data for this compound derivatives (e.g., unexpected coupling in NMR)?

- Methodological Answer : Address discrepancies using:

Q. How can in vitro models assess the biological activity of this compound, particularly in neurodegenerative or anticancer contexts?

- Methodological Answer : Design assays based on indole bioactivity precedents:

- Antioxidant Activity : Measure ROS scavenging in SH-SY5Y neuronal cells via DCFH-DA fluorescence .

- Kinase Inhibition : Screen against Flt3 or PKC isoforms (IC₅₀ determination) using recombinant enzymes .

- Cytotoxicity : Use MTT assays on HeLa or MCF-7 cell lines, correlating results with LogP (calculated via ChemAxon) for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.